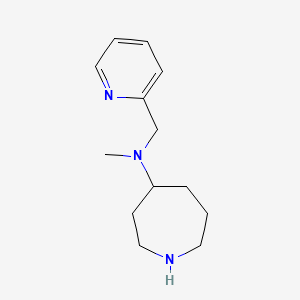

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine

Description

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a tertiary amine featuring a seven-membered azepane ring substituted with a methyl group and a pyridin-2-ylmethyl moiety at the 4-position. This compound has been listed in chemical catalogs (e.g., CymitQuimica) as a research chemical, though its commercial availability is currently discontinued .

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine |

InChI |

InChI=1S/C13H21N3/c1-16(11-12-5-2-3-9-15-12)13-6-4-8-14-10-7-13/h2-3,5,9,13-14H,4,6-8,10-11H2,1H3 |

InChI Key |

FTJKMHYEHSAXCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=N1)C2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine typically involves the reaction of pyridine-2-carboxaldehyde with N-methylazepane-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-methyl-N-(pyridin-2-ylmethyl)azepan-4-one, while reduction may produce this compound .

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a chemical compound with the molecular formula and a CAS number of 1185304-06-6. It comprises a pyridine ring attached to an azepane moiety, a seven-membered saturated ring containing nitrogen. This combination of functional groups gives it potential biological activity, making it useful in medicinal chemistry and pharmacology. The compound often exists as a trihydrochloride salt to increase its solubility in aqueous solutions.

Scientific Research Applications

- Pharmaceutical Development this compound is being explored for its potential as a therapeutic agent, with preliminary studies suggesting it may act on various biological targets. Further research is needed to understand its mechanisms of action and therapeutic potential.

- Interaction Studies Interaction studies are performed to understand how this compound interacts with biological systems. Key areas of focus include:

- Receptor binding assays to identify its targets.

- Enzyme inhibition studies to assess its impact on enzymatic activity.

- Cellular assays to evaluate its effects on cell function.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

C-7-Substituted-2-Morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives

- Structure : These derivatives feature a quinazolin-4-amine core with a pyridin-2-ylmethyl group and morpholine substitution at the 2-position .

- Synthesis : Prepared via palladium-catalyzed Suzuki reactions under microwave conditions, yielding 20 derivatives with varying C-7 substituents (e.g., halides, aryl groups) .

- Bioactivity : Five compounds (8, 16, 23, 24, 25) demonstrated potent antibacterial activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Minimal inhibitory concentrations (MICs) ranged from 2–8 µg/mL .

- Comparison: Unlike N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine, the quinazolin-4-amine core introduces rigidity and planar aromaticity, enhancing interactions with bacterial enzymes.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Contains a pyrazole ring substituted with pyridin-3-yl and cyclopropyl groups .

- Synthesis : Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine, yielding 17.9% product .

- Physicochemical Properties : Melting point 104–107°C; characterized by HRMS (m/z 215 [M+H]⁺) and NMR .

- Comparison : The pyrazole ring introduces a smaller heterocycle compared to azepane, reducing conformational flexibility. The pyridin-3-yl substituent may alter electronic properties compared to pyridin-2-yl, affecting binding to targets like kinases or GPCRs.

N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine

N-{3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Structure : Combines a tetrahydro-2H-pyran-4-amine with a cyclopentyl-isopropyl-piperidinecarbonyl group .

- Synthesis : Hydrogenation of a dihydropyridine intermediate over palladium/charcoal yielded 399.2 Da product (C₂₅H₃₈N₂O₂) .

- Comparison: The tetrahydro-2H-pyran ring offers different steric and electronic environments compared to azepane.

Data Table: Key Properties of Compared Compounds

Biological Activity

N-methyl-N-(pyridin-2-ylmethyl)azepan-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring and an azepane moiety, suggests significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and it is known to exist as a trihydrochloride salt, enhancing its solubility in aqueous solutions. The structural features contribute to its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| CAS Number | 1185304-06-6 |

| Molecular Formula | CHN |

| Solubility | Enhanced by trihydrochloride salt form |

Preliminary studies indicate that this compound may interact with various biological targets, including neurotransmitter systems. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound's mechanism likely involves binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research highlights several key areas where this compound exhibits significant biological activity:

Neuropharmacological Studies

A study investigating the effects of similar compounds on neurotransmitter receptors found that modifications in the azepane structure could enhance binding affinity to serotonin receptors, suggesting that this compound may exhibit similar properties .

Anticancer Activity

Research on related azepane derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit proliferation in lung and breast cancer models . Further studies are needed to explore the specific anticancer mechanisms of this compound.

Analgesic Properties

In a neuropathic pain model, compounds structurally related to this compound demonstrated significant analgesic effects with minimal side effects . This positions the compound as a potential candidate for further development in pain management.

Future Directions

To fully understand the biological activity of this compound, comprehensive studies are required:

- In vitro and In vivo Studies : Detailed pharmacological evaluations should be conducted to assess efficacy across various biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will be crucial for optimizing therapeutic properties.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be necessary to establish safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.